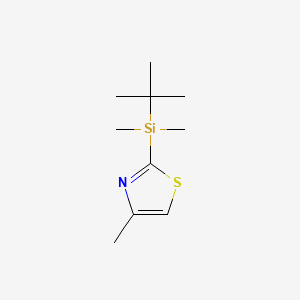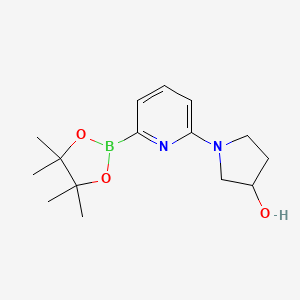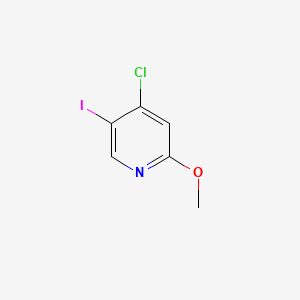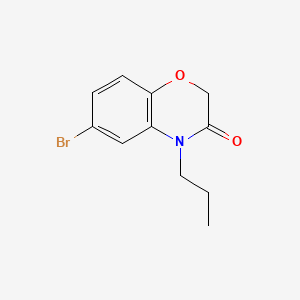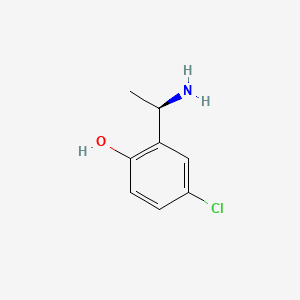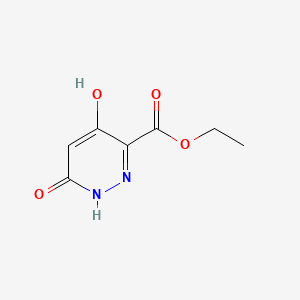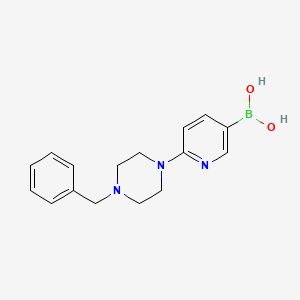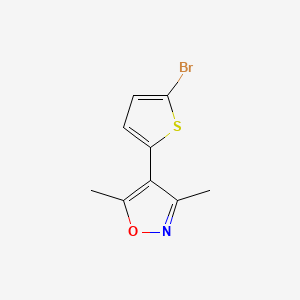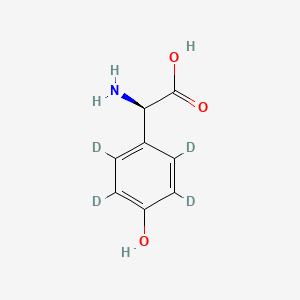
D-(-)-4-Hydroxyphenyl-d4-glycine
概述
描述
D-(-)-4-Hydroxyphenyl-d4-glycine, commonly known as DHPG, is a synthetic analog of the neurotransmitter glutamate. It is a potent agonist of the metabotropic glutamate receptor subtype 1 (mGluR1) and is widely used in scientific research to study the role of glutamate receptors in the brain.
作用机制
DHPG acts as an agonist of D-(-)-4-Hydroxyphenyl-d4-glycine, which is a G protein-coupled receptor that is widely expressed in the brain. Activation of D-(-)-4-Hydroxyphenyl-d4-glycine by DHPG leads to the activation of intracellular signaling pathways that regulate synaptic plasticity, neuronal excitability, and neurotransmitter release.
生化和生理效应
DHPG has been shown to induce long-term depression (LTD) of glutamatergic synaptic transmission in the hippocampus and other brain regions. This effect is thought to be mediated by the activation of D-(-)-4-Hydroxyphenyl-d4-glycine and subsequent activation of intracellular signaling pathways that lead to the internalization of AMPA receptors from the postsynaptic membrane.
实验室实验的优点和局限性
One advantage of using DHPG in scientific research is that it is a highly potent and selective agonist of D-(-)-4-Hydroxyphenyl-d4-glycine. This allows researchers to selectively activate D-(-)-4-Hydroxyphenyl-d4-glycine without affecting other glutamate receptors. One limitation of using DHPG is that it is a synthetic compound and may not accurately mimic the effects of endogenous glutamate.
未来方向
There are several future directions for research involving DHPG. One area of interest is the role of D-(-)-4-Hydroxyphenyl-d4-glycine in neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of novel compounds that selectively target D-(-)-4-Hydroxyphenyl-d4-glycine and have potential therapeutic applications. Additionally, further research is needed to fully understand the mechanisms underlying the effects of DHPG on synaptic plasticity and neuronal excitability.
科学研究应用
DHPG is commonly used in scientific research to study the role of D-(-)-4-Hydroxyphenyl-d4-glycine in synaptic plasticity and learning and memory. It has also been used to investigate the role of D-(-)-4-Hydroxyphenyl-d4-glycine in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy.
属性
IUPAC Name |
(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCWONGJFPCTTL-WANRPFKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)O)N)[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675953 | |
| Record name | (2R)-Amino[4-hydroxy(~2~H_4_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-(-)-4-Hydroxyphenyl-d4-glycine | |
CAS RN |
1217854-79-9 | |
| Record name | (2R)-Amino[4-hydroxy(~2~H_4_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

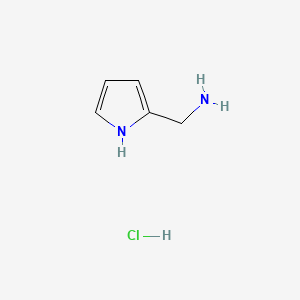
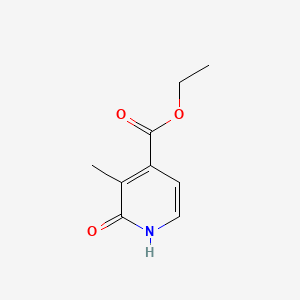
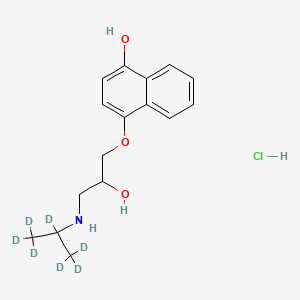
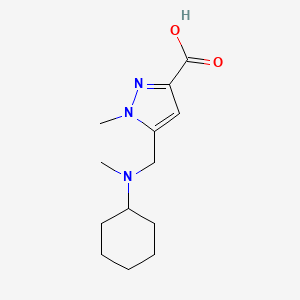
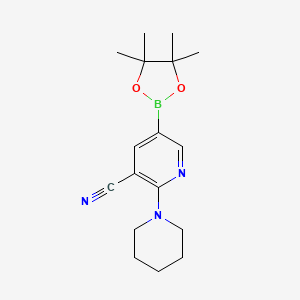
![4-Bromo-6-fluoro-1H-benzo[D]imidazole](/img/structure/B572562.png)
